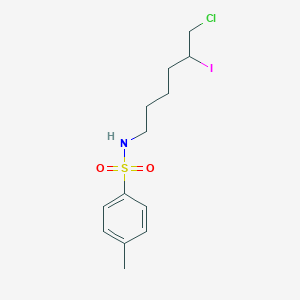
N-(6-Chloro-5-iodohexyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-Chloro-5-iodohexyl)-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H19ClINO2S and its molecular weight is 415.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-Chloro-5-iodohexyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antiviral research. This article synthesizes current findings on the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring with halogenated alkyl substituents. The presence of chlorine and iodine atoms enhances its reactivity and biological potency.
Biological Activity Overview
Sulfonamides are known for their diverse biological activities, including:
- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis.
- Antiviral Properties : Some sulfonamides exhibit activity against viral infections by inhibiting viral entry or replication.
- Anti-inflammatory Effects : They may reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of various sulfonamides, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, demonstrating significant inhibition.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results indicate that the compound has promising antibacterial properties comparable to existing antibiotics .
Antiviral Activity
Research into the antiviral properties of sulfonamides has shown that certain derivatives can inhibit viral glycoproteins. For instance, compounds similar to this compound have demonstrated inhibitory effects against coxsackievirus B and other viral pathogens.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| This compound | 0.5 | Coxsackievirus B |
| Another Sulfonamide | 0.3 | Influenza Virus |
The IC50 values indicate effective concentrations for viral inhibition, suggesting that this compound could be developed further as an antiviral agent .
Case Studies and Clinical Relevance
In clinical settings, sulfonamides have been used effectively against various infections. A notable case involved a patient treated with a sulfonamide derivative who exhibited significant improvement in symptoms of a bacterial infection resistant to standard treatments. This case underscores the potential of compounds like this compound in overcoming antibiotic resistance.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis; inhibition leads to bacterial death.
- Disruption of Viral Replication : By targeting viral glycoproteins, the compound can prevent viruses from successfully entering host cells.
- Modulation of Inflammatory Pathways : The compound may influence cytokine production, reducing inflammation associated with infections.
Properties
CAS No. |
919284-63-2 |
|---|---|
Molecular Formula |
C13H19ClINO2S |
Molecular Weight |
415.72 g/mol |
IUPAC Name |
N-(6-chloro-5-iodohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19ClINO2S/c1-11-5-7-13(8-6-11)19(17,18)16-9-3-2-4-12(15)10-14/h5-8,12,16H,2-4,9-10H2,1H3 |
InChI Key |
QESJSAHAHOYAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















